N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide
Overview
Description
“N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide” is a compound that belongs to a class of molecules known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit promising in vitro anticoronavirus and antitumoral activity .
Synthesis Analysis
The synthesis of these compounds typically starts from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The reaction of 3-benzylthiotriazole-4-amines with aromatic aldehydes leads to the formation of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .Molecular Structure Analysis
The molecular structure of these compounds includes a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine ring. In the 1,3,4-thiadiazinium ring, the consecutive hydrogen atoms are trans to each other, showing an E C6 conformation .Chemical Reactions Analysis
A dihydrothiadiazine ring opening along the N-N bond occurs by the action of strong bases . Subtle structural variations on the phenyl moiety allow tuning biological properties toward antiviral or antitumoral activity .Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme found in a wide variety of plants, algae, fungi, and bacteria that catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Urease is known as a virulence factor found in various pathogenic microorganisms .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . The kinetic evaluations of a similar derivative recorded a competitive type of inhibition . Molecular dynamic simulations showed that the derivative occupied the active site with a closed state .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This has downstream effects on nitrogen metabolism in the organism. The inhibition of urease can lead to a decrease in the pH of the local environment due to the reduced production of ammonia, a basic compound .
Pharmacokinetics
Similar compounds have been shown to exhibit potent inhibitory activities against certain microorganisms, suggesting good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the production of ammonia and carbon dioxide from urea . This can inhibit the growth of urease-positive microorganisms .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the compound’s structure, which includes a triazole ring fused with a thiadiazine ring . This structure allows the compound to form specific interactions with different target receptors .
Cellular Effects
It has been reported that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to inhibit necroptosis, a form of programmed cell death .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-9(8-4-1-2-5-8)12-10-13-14-11-15(10)6-3-7-17-11/h8H,1-7H2,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWJJRHNNDWHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C3N2CCCS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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